molecular formula C15H13N3O2S B2635909 (E)-5-benzyl-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one CAS No. 303793-76-2

(E)-5-benzyl-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one

Cat. No.: B2635909
CAS No.: 303793-76-2
M. Wt: 299.35
InChI Key: BJMSPELDKZUYRY-MHWRWJLKSA-N
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Description

(E)-5-benzyl-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one (CAS 303793-76-2) is a synthetic small molecule based on the 5-ene-4-thiazolidinone scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for its wide range of biological activities . This compound features a benzyl group at the 5-position and a furan-2-ylmethylene hydrazone moiety at the 2-position, contributing to its potential as a versatile building block for pharmaceutical research. The 5-ene-4-thiazolidinone core is structurally similar to classes of compounds known for their pronounced pharmacological profiles, particularly in oncology and infectious disease research . Members of this class have been extensively investigated as hit- and lead-compounds, demonstrating significant potential as anticancer agents and antimicrobial agents . The exocyclic double bond at the C5 position is a key structural feature that influences the compound's reactivity and interaction with biological targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the latest findings on 4-thiazolidinone derivatives and their mechanisms of action.

Properties

IUPAC Name

(2E)-5-benzyl-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-14-13(9-11-5-2-1-3-6-11)21-15(17-14)18-16-10-12-7-4-8-20-12/h1-8,10,13H,9H2,(H,17,18,19)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMSPELDKZUYRY-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=CO3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C\C3=CC=CO3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-benzyl-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one typically involves the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions. This step forms the core thiazolidinone structure.

    Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thiazolidinone intermediate.

    Formation of Hydrazono Moiety: The hydrazono group is formed by the condensation of the thiazolidinone derivative with furan-2-carbaldehyde in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green solvents, and catalytic processes to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the hydrazono group can yield the corresponding hydrazine derivative.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains.

    Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The biological activity of (E)-5-benzyl-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one is attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, disrupting their normal function. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or interference with microbial DNA replication. Its anticancer effects could be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Furan vs. Pyridine-Based Hydrazones

  • Compound 8a: (E)-5-Acetyl-2-(((E)-1-(pyridin-2-yl)ethylidene)hydrazono)thiazolidin-4-one Key Differences: Replaces the furan-2-ylmethylene group with a pyridin-2-yl ethylidene moiety. Physical Data: Yield (75%), mp 118–120°C, IR bands at 3330 cm⁻¹ (NH), 1703 cm⁻¹ (C=O) . Bioactivity: Pyridine-containing analogs often show enhanced binding to metalloenzymes due to nitrogen coordination .

Furan vs. Thiophene-Based Hydrazones

  • Compound 6c: 3-(Benzo[1,3-d]dioxol-5-yl)-2-((thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one Key Differences: Substitutes furan with thiophene, increasing lipophilicity. Physical Data: Yield (82%), mp 224–226°C, IR bands consistent with thiophene C-S vibrations . Bioactivity: Thiophene derivatives exhibit improved membrane permeability in cytotoxicity assays .

Substitution at Position 5: Benzyl vs. Benzylidene Groups

Benzyl vs. 4-Fluorobenzylidene

  • Compound 9a: (E)-5-((E)-4-Fluorobenzylidene)-2-(((E)-1-(pyridin-2-yl)ethylidene)hydrazono)thiazolidin-4-one Key Differences: Benzylidene group introduces a conjugated double bond and fluorine atom. Physical Data: Yield (75%), mp 204–206°C, IR bands at 1692 cm⁻¹ (C=O) . Bioactivity: Fluorinated analogs demonstrate higher metabolic stability and selectivity in kinase inhibition .

Benzyl vs. 3,4-Dimethoxybenzylidene

  • Physical Data: Yield (65%), mp 173–175°C, IR bands at 1698 cm⁻¹ (C=O) .

Structural Analogues with Modified Cores

Thiazolidin-4-one vs. Thiazolidin-2-thione

  • Compound D4: 3-(2-(Diethylamino)ethyl)-5-(4-ethylbenzylidene)-2-thioxo-thiazolidin-4-one Key Differences: Replaces the 4-oxo group with a thioxo moiety. Bioactivity: Thioxo derivatives exhibit stronger antioxidant activity due to sulfur’s radical scavenging capacity .

Comparative Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound ID Substituents (Position 2/5) Yield (%) Melting Point (°C) IR (C=O, cm⁻¹) Reference
Target Compound Furan-2-ylmethylene / Benzyl N/A N/A N/A
6a Furan-2-ylmethylene / Benzo[1,3]dioxol-5-yl 87 203–205 1703
8a Pyridin-2-yl ethylidene / Acetyl 75 118–120 1703
9a Pyridin-2-yl ethylidene / 4-Fluorobenzylidene 75 204–206 1692
12b Pyridin-2-yl ethylidene / 3,4-Dimethoxybenzylidene 65 173–175 1698

Biological Activity

The compound (E)-5-benzyl-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H13N3O2SC_{15}H_{13}N_{3}O_{2}S. The compound features a thiazolidine core characterized by a five-membered ring containing sulfur and nitrogen atoms, along with a furan moiety and a benzyl substituent. This unique structure is believed to contribute to its biological activities.

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of thiazolidinone derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various thiazolidinone derivatives on K562 (chronic myeloid leukemia), HeLa (cervical cancer), and MDA-MB-361 (breast cancer) cell lines. The results indicated that several derivatives exhibited IC50 values ranging from 8.5 µM to 25.6 µM, demonstrating strong cytotoxicity compared to cisplatin, a standard chemotherapy drug .

CompoundCell LineIC50 (µM)
Compound AK56214.9
Compound BHeLa15.1
Compound CMDA-MB-36112.7
CisplatinK56221.5

Antimicrobial Activity

Thiazolidinone derivatives have also been investigated for their antimicrobial properties against various bacterial and fungal strains. The presence of a furan moiety in these compounds has been linked to enhanced antimicrobial activity.

Research Findings
A study reported that certain thiazolidinones demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Antiviral Activity

Emerging research suggests that thiazolidinone derivatives may possess antiviral properties as well. Investigations into the antiviral activity of compounds in this class are ongoing, with initial findings indicating potential effectiveness against specific viral strains.

Potential Mechanisms
The antiviral activity may be attributed to the ability of these compounds to inhibit viral replication or entry into host cells. Computational modeling and docking studies are being utilized to predict interactions with viral targets .

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